2,6-difluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
The compound “2,6-difluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a thieno[3,4-c]pyrazole group, and a difluorobenzene group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the benzamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the difluorobenzene group could potentially influence its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization
The compound 2,6-difluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, due to its structural complexity, finds applications in the synthesis of advanced materials and drugs. One notable study discusses the synthesis of related trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, demonstrating the compound's role in producing fused heterocycles incorporating trifluoromethyl moiety under microwave-assisted conditions, highlighting its utility in medicinal chemistry for the development of novel pharmaceuticals (Shaaban, 2008).
Diagnostic Applications
The synthesis of radiolabeled derivatives of similar compounds has been explored for diagnostic applications, particularly in positron emission tomography (PET) imaging. A study by Wang et al. (2013) synthesized a new potential PET agent for imaging B-Raf(V600E) in cancers, demonstrating the compound's relevance in oncology diagnostics and its potential to aid in the non-invasive detection of cancerous growths (Wang et al., 2013).
Antibacterial and Antifungal Properties
Research on analogs of similar structures has shown promising antibacterial and antifungal activities. Palkar et al. (2017) designed and synthesized novel analogs displaying significant activity against Staphylococcus aureus and Bacillus subtilis, indicating potential applications of this compound in developing new antibacterial agents (Palkar et al., 2017).
Structural and Molecular Analysis
Intensive structural and molecular analyses, including X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, have been conducted on antipyrine-like derivatives, underscoring the importance of understanding intermolecular interactions in the design of pharmaceuticals and materials with enhanced properties (Saeed et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2,6-difluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c1-11-5-2-3-8-16(11)24-18(12-9-27(26)10-15(12)23-24)22-19(25)17-13(20)6-4-7-14(17)21/h2-8H,9-10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLPEKUZRWAZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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